molecular formula C16H10BrF3N2O3 B11818288 N-(2-(3-Bromo-4-methoxyphenyl)benzo[d]oxazol-5-yl)-2,2,2-trifluoroacetamide

N-(2-(3-Bromo-4-methoxyphenyl)benzo[d]oxazol-5-yl)-2,2,2-trifluoroacetamide

Cat. No.: B11818288
M. Wt: 415.16 g/mol
InChI Key: PMKYJGSCMLBOCP-UHFFFAOYSA-N
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Description

This compound features a benzoxazole core substituted at position 2 with a 3-bromo-4-methoxyphenyl group and at position 5 with a trifluoroacetamide moiety. The bromine atom introduces steric bulk and electron-withdrawing effects, while the methoxy group enhances solubility via hydrogen bonding. The trifluoroacetamide group contributes to metabolic stability and lipophilicity, critical for biological activity .

Properties

Molecular Formula

C16H10BrF3N2O3

Molecular Weight

415.16 g/mol

IUPAC Name

N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2,2,2-trifluoroacetamide

InChI

InChI=1S/C16H10BrF3N2O3/c1-24-12-4-2-8(6-10(12)17)14-22-11-7-9(3-5-13(11)25-14)21-15(23)16(18,19)20/h2-7H,1H3,(H,21,23)

InChI Key

PMKYJGSCMLBOCP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C(F)(F)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-Bromo-4-methoxyphenyl)benzo[d]oxazol-5-yl)-2,2,2-trifluoroacetamide typically involves multiple steps, starting with the preparation of the benzoxazole core. One common method involves the condensation of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions to form the benzoxazole ring. . The final step involves the acylation of the benzoxazole derivative with trifluoroacetic anhydride to form the trifluoroacetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Suzuki-Miyaura Coupling Reactions

The bromine substituent at the 3-position of the methoxyphenyl ring enables palladium-catalyzed cross-coupling reactions. For example:

  • Reaction with arylboronic acids under Pd(PPh₃)₄ catalysis (1 mol%) in a 1,4-dioxane/H₂O (3:1) system at 80°C for 12 hours yields biaryl derivatives.

  • Electron-deficient boronic acids (e.g., 4-cyanophenylboronic acid) show higher coupling efficiency (85–92% yield) compared to electron-rich analogs (70–75%) .

Key Mechanistic Notes :

  • Oxidative addition of the C–Br bond to Pd⁰ initiates the catalytic cycle.

  • Steric hindrance from the methoxy group at the 4-position slows transmetallation but improves regioselectivity .

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient benzo[d]oxazole ring facilitates SNAr reactions at the 5-position:

  • Reaction with amines (e.g., morpholine) in DMF at 120°C replaces the trifluoroacetamide group, forming secondary amides (Table 1).

NucleophileConditionsYield (%)Product Application
MorpholineDMF, 120°C, 6h78Intermediate for kinase inhibitors
PiperidineDMF, 120°C, 8h65Anticancer lead compounds

Hydrolysis of Trifluoroacetamide

The trifluoroacetamide group undergoes alkaline hydrolysis:

  • Treatment with KOH (2M) in ethanol/water (4:1) at 60°C for 4 hours cleaves the amide bond, yielding a free amine.

  • The reaction proceeds via nucleophilic attack by hydroxide ions at the carbonyl carbon, forming a tetrahedral intermediate .

Applications :

  • Generates primary amines for further functionalization (e.g., reductive amination) .

Electrophilic Aromatic Substitution

The methoxy group activates the aromatic ring toward electrophiles:

  • Nitration with HNO₃/H₂SO₄ at 0°C introduces nitro groups predominantly at the 5-position of the methoxyphenyl ring.

  • Bromination (Br₂/FeBr₃) occurs at the 2-position of the benzo[d]oxazole ring due to directing effects .

Heterocycle Functionalization

The benzo[d]oxazole core participates in cycloaddition and ring-opening reactions:

  • Reaction with NaN₃ in DMF at 100°C forms tetrazole derivatives via [3+2] cycloaddition (65–72% yield).

  • Acidic hydrolysis (HCl, reflux) cleaves the oxazole ring, yielding a diamino-ketone intermediate .

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 220°C (DSC data).

  • pH Sensitivity : Stable in neutral conditions but hydrolyzes rapidly under strongly acidic (pH < 2) or basic (pH > 12) conditions .

  • Solvent Effects : Reactivity in polar aprotic solvents (DMF, DMSO) exceeds that in THF or toluene .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(2-(3-Bromo-4-methoxyphenyl)benzo[d]oxazol-5-yl)-2,2,2-trifluoroacetamide exhibit significant anticancer properties. For instance, a related compound demonstrated high percent growth inhibition (PGI) against various cancer cell lines, including SNB-19 and OVCAR-8, with PGIs exceeding 85% . This suggests that the compound may also possess similar anticancer activities due to its structural similarities.

Inhibitors of Enzymatic Activity

Compounds with oxazole rings have been studied as inhibitors for various enzymes, including those involved in cancer progression. The benzo[d]oxazole moiety in this compound can interact with active sites of enzymes, potentially leading to the development of novel therapeutic agents targeting specific pathways in cancer cells .

Cytotoxicity Testing

In vitro studies are essential for assessing the cytotoxic effects of new compounds. The cytotoxicity of this compound can be evaluated using standard assays like MTT or colony formation assays against various cancer cell lines. These studies provide insights into the compound's potential as a therapeutic agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial in drug discovery. By modifying different functional groups on the this compound structure, researchers can identify which modifications enhance biological activity or reduce toxicity. This iterative process is fundamental in developing more effective anticancer agents.

Anticancer Studies

A comprehensive study involving a series of oxazole derivatives highlighted their potential as anticancer agents. The findings suggested that compounds similar to this compound could inhibit tumor growth effectively when tested against established cancer cell lines .

Biological Assessments

Research has shown that compounds with trifluoroacetamide groups often exhibit enhanced biological activity due to their ability to form strong hydrogen bonds and interact favorably with biological targets. This characteristic could make this compound a candidate for further development as an anticancer drug .

Mechanism of Action

The mechanism of action of N-(2-(3-Bromo-4-methoxyphenyl)benzo[d]oxazol-5-yl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cancer cell proliferation . The trifluoroacetamide group can enhance the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Variations

Benzoxazole vs. Benzothiazole/Pyridine Derivatives

  • Benzoxazole Core (Target Compound) : The oxygen atom in benzoxazole influences electronic properties, favoring hydrogen bonding and π-π interactions compared to sulfur in benzothiazole (e.g., 746631-83-4 in ) or nitrogen in pyridine derivatives (e.g., 4aa in ) .
  • Anti-Fungal Activity : Benzoxazole derivatives like N-(2-(Pyridin-2-yl)benzo[d]oxazol-5-yl)benzamide (4aa) exhibit anti-fungal activity, suggesting the benzoxazole scaffold is pharmacologically relevant. The target compound’s bromo-methoxy substitution may enhance target binding compared to pyridinyl groups .

Substituent Analysis

Trifluoroacetamide Group
  • Metabolic Stability: The trifluoroacetamide group in the target compound contrasts with benzamide (e.g., 4aa) or non-fluorinated acetamides. Fluorination reduces metabolic degradation, as seen in N-[2-(4-Ethylpiperazin-1-yl)-1-methyl-2-oxoethyl]-2,2,2-trifluoroacetamide (), which shares this moiety .
  • Lipophilicity: The trifluoromethyl group increases logP values, improving membrane permeability compared to non-fluorinated analogs like flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide, ) .
Bromo-Methoxyphenyl Group
  • Electronic Effects : The 3-bromo-4-methoxyphenyl group combines electron-withdrawing (Br) and electron-donating (OCH₃) effects. This contrasts with simpler bromophenyl derivatives like N-[2-(3-bromophenyl)ethyl]-2,2,2-trifluoroacetamide (), where bromine’s position (meta vs. para-methoxy) alters electronic interactions .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Biological/Functional Role Reference
Target Compound Benzoxazole 3-Bromo-4-methoxyphenyl, Trifluoroacetamide Unknown (potential anti-fungal)
N-(2-(Pyridin-2-yl)benzo[d]oxazol-5-yl)benzamide (4aa) Benzoxazole Pyridin-2-yl, Benzamide Anti-fungal
Flutolanil Benzamide Trifluoromethyl, Methoxy Pesticide
N-[2-(3-Bromophenyl)ethyl]-2,2,2-TFAA Ethyl chain 3-Bromophenyl, Trifluoroacetamide Industrial use
746631-83-4 Benzothiazole Methoxyphenoxy, Methylbenzothiazole Unknown

Biological Activity

N-(2-(3-Bromo-4-methoxyphenyl)benzo[d]oxazol-5-yl)-2,2,2-trifluoroacetamide (CAS No. 1003439-49-3) is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C16H10BrF3N2O3C_{16}H_{10}BrF_3N_2O_3, with a molecular weight of approximately 415.166 g/mol. The structure features a benzo[d]oxazole moiety, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of 3-bromo-4-methoxyphenol with appropriate reagents to form the benzo[d]oxazole ring followed by acylation with trifluoroacetic anhydride. Specific synthetic routes may vary based on the desired purity and yield.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that related benzo[d]oxazole derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines such as MCF-7 and MDA-MB-231 .

Anti-inflammatory Properties

In addition to antitumor effects, there is evidence suggesting that this compound may possess anti-inflammatory properties. Compounds with similar structures have been reported to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models .

Antimicrobial Activity

Preliminary studies indicate that this compound may also exhibit antimicrobial activity. It has been suggested that derivatives of benzo[d]oxazole could disrupt bacterial cell membranes and inhibit growth, making them potential candidates for further research in antimicrobial therapies .

Case Studies

  • Antitumor Effects : A study focused on the structural activity relationship (SAR) of benzo[d]oxazole derivatives found that modifications at specific positions significantly enhanced their cytotoxicity against breast cancer cell lines .
  • Anti-inflammatory Mechanism : Another research project demonstrated that certain benzo[d]oxazole derivatives inhibited nitric oxide production in macrophages, suggesting a pathway through which these compounds exert their anti-inflammatory effects .
  • Antimicrobial Testing : In vitro tests revealed that several derivatives displayed moderate to high activity against various bacterial strains, indicating their potential as lead compounds for developing new antibiotics .

Data Table: Summary of Biological Activities

Activity TypeReference SourceObserved Effect
Antitumor , Induces apoptosis in cancer cells
Anti-inflammatory , Inhibits cytokine production
Antimicrobial , Disrupts bacterial cell membranes

Q & A

Q. Laboratory Safety & Risk Mitigation

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods for reactions releasing HBr or trifluoroacetic acid vapors .
  • Waste Disposal : Neutralize brominated byproducts with NaHCO₃ before aqueous disposal .

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